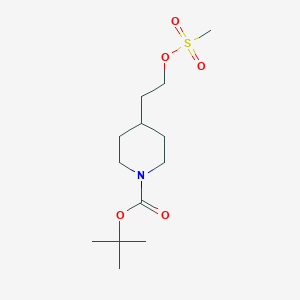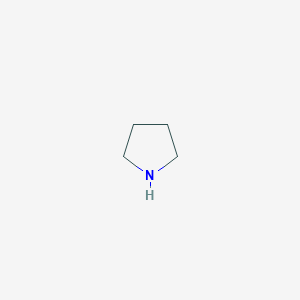
tert-ブチル 4-(2-((メチルスルホニル)オキシ)エチル)ピペリジン-1-カルボン酸塩
概要
説明
The compound tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate is a chemical intermediate that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in the synthesis of a wide range of biologically active compounds, including protein kinase inhibitors, anticancer drugs, and other pharmaceutical agents .
Synthesis Analysis
The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available precursors. For example, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-
科学的研究の応用
C11H21NO5S C_{11}H_{21}NO_{5}S C11H21NO5S
および分子量は279.35 g/molです , 科学研究においていくつかのユニークな用途があります。有機合成中間体
この化合物は、複雑な有機分子の合成における中間体として役立ちます。 そのtert-ブチル基は、酸性条件下で容易に除去することができ、さらなる合成変換を受けることができる遊離アミンを明らかにします .
医薬品研究
医薬品研究では、さまざまな薬物候補の合成のための構成要素として使用されています。 そのピペリジンコアは、多くの医薬品に共通するモチーフであり、メタンスルホニルオキシ基は、後続の反応で脱離基として作用することができます .
ペプチドカップリング反応
この化合物は、アミン成分として作用するペプチドカップリング反応で使用されます。 BOC(tert-ブトキシカルボニル)基は、カップリングプロセス中にアミンを保護し、その後、脱保護して、さらなるペプチド伸長のための第一級アミンを明らかにすることができます .
材料科学
材料科学では、材料の表面特性を変更するために使用できます。 メタンスルホニルオキシ基は、表面のヒドロキシル基と反応して、表面特性を変更できるピペリジン部分を導入できます .
触媒開発
研究者は、この化合物を新しい触媒の開発に使用しています。 ピペリジン環はリガンドとして作用し、金属に配位して、金属中心触媒の反応性を変化させることができます .
生体共役技術
生体共役技術では、生体分子を他の化学物質に結合するために使用できます。 BOCで保護されたアミンは、その場で脱保護して、カルボン酸または他の反応性基との共役のための反応性アミンを提供できます .
分析化学
分析化学では、そのユニークな質量と保持特性により、質量分析またはクロマトグラフィーにおける標準または参照化合物になる可能性があり、類似の化合物の同定と定量に役立ちます .
農薬研究
最後に、新規農薬や除草剤の合成のための農薬研究に適用されます。 ピペリジン部分は、多くの農薬に共通する構造であり、化合物の官能基は、新しい製剤を作成するための多様な反応性を提供します .
Safety and Hazards
作用機序
Target of Action
Tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate, also known as 1-N-BOC-4-(2-METHANESULFONYLOXYETHYL)PIPERIDINE, is a research chemical It has been used in various research contexts, indicating its potential utility in interacting with biological systems .
Biochemical Pathways
Given its chemical structure, it may be involved in various biochemical reactions, potentially acting as an intermediate in the synthesis of more complex molecules .
Pharmacokinetics
As a research chemical, it’s crucial to understand these properties to predict the compound’s behavior in a biological system .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with its targets .
特性
IUPAC Name |
tert-butyl 4-(2-methylsulfonyloxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5S/c1-13(2,3)19-12(15)14-8-5-11(6-9-14)7-10-18-20(4,16)17/h11H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNYPQZNUKSYBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570303 | |
| Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147699-19-2 | |
| Record name | tert-Butyl 4-{2-[(methanesulfonyl)oxy]ethyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)









